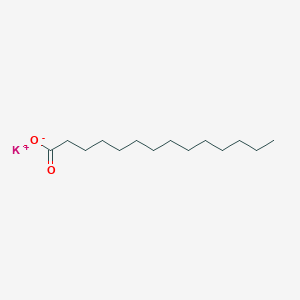

Potassium myristate

Description

Properties

IUPAC Name |

potassium;tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBVGYZXWPIKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042318 | |

| Record name | Potassium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13429-27-1 | |

| Record name | Potassium myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O38QT2542V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Potassium Myristate in Organic Solvents for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of potassium myristate, a potassium salt of the saturated fatty acid myristic acid, in various organic solvents. This information is critical for researchers in fields ranging from materials science to drug delivery, where this compound is often utilized as a surfactant, emulsifier, and stabilizer.[1][2][3] This document compiles available solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visualization of a key functional aspect of this molecule.

Core Concepts in this compound Solubility

This compound's solubility is governed by its amphiphilic nature, possessing a hydrophilic carboxylate head and a long, hydrophobic hydrocarbon tail.[4] This structure dictates its interaction with different solvents. In polar solvents, the hydrophilic head interacts favorably, while in nonpolar solvents, the hydrophobic tail is the primary interacting moiety. The overall solubility is a balance of these interactions, as well as the lattice energy of the solid this compound.

Generally, potassium salts of fatty acids exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[5] Temperature also plays a crucial role, with solubility often increasing with a rise in temperature.[5][6]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for analogous long-chain potassium carboxylates, we can compile the following summary. It is crucial for researchers to experimentally determine the solubility for their specific application and conditions.

Table 1: Solubility of this compound and Related Potassium Salts in Various Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant at 20°C) | This compound (C₁₄H₂₇KO₂) | Potassium Laurate (C₁₂H₂₃KO₂) | Potassium Palmitate (C₁₆H₃₁KO₂) | Potassium Stearate (C₁₈H₃₅KO₂) |

| Alcohols | ||||||

| Methanol | CH₃OH | 32.7 | Soluble in hot[2][7], Slightly soluble in cold[2][7] | Soluble[8] | - | Slightly soluble[9] |

| Ethanol | C₂H₅OH | 24.5 | Soluble in hot[2][7], Slightly soluble in cold[2][7] | Soluble[8] | - | Soluble[6] |

| Ketones | ||||||

| Acetone | C₃H₆O | 20.7 | Sparingly soluble (predicted) | - | - | - |

| Halogenated Solvents | ||||||

| Chloroform | CHCl₃ | 4.8 | Sparingly soluble (predicted) | - | - | Insoluble[5][6] |

| Ethers | ||||||

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Slightly soluble[2][7] | - | - | Insoluble[6] |

| Aromatic Hydrocarbons | ||||||

| Toluene | C₇H₈ | 2.4 | Sparingly soluble (predicted) | - | - | - |

| Benzene | C₆H₆ | 2.3 | - | - | - | Soluble[5] |

| Amides | ||||||

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely soluble (predicted) | - | - | - |

| Sulfoxides | ||||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Likely soluble (predicted) | - | - | - |

Note: "Predicted" solubility is based on general principles of "like dissolves like" and the behavior of similar compounds. Experimental verification is highly recommended.

Theoretical Framework: Hansen Solubility Parameters

For a more theoretical approach to predicting solubility, researchers can utilize Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and divides the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11] A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the experimental determination of this compound solubility in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma-Optical Emission Spectrometer for potassium analysis, or a validated chromatographic method)

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of this compound:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial with the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using the analytical instrument of choice.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the average solubility and standard deviation at the specified temperature.

-

The results should be expressed in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of this compound Functionality

In research, particularly in drug development, the surfactant properties of molecules like this compound are of great interest for their potential to encapsulate and deliver poorly soluble drug molecules.[1] This is achieved through the formation of micelles in a solvent. The following diagram illustrates this process.

References

- 1. This compound (Food Grade / Tableting) [myskinrecipes.com]

- 2. This compound | 13429-27-1 [chemicalbook.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | High-Purity Research Chemical [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Potassium stearate - Wikipedia [en.wikipedia.org]

- 7. nanotrun.com [nanotrun.com]

- 8. parchem.com [parchem.com]

- 9. mtroyal.com.tr [mtroyal.com.tr]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Determining the Critical Micelle Concentration (CMC) of Potassium Myristate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of potassium myristate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines detailed experimental protocols for the most common and reliable techniques, presents quantitative data in a structured format, and includes visual representations of experimental workflows and the fundamental process of micellization.

Introduction to Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of a surfactant. It is defined as the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules, also known as monomers, exist individually in the solution. As the concentration increases, these monomers adsorb at the interfaces (e.g., air-water) until the interface is saturated. Any further increase in surfactant concentration beyond this point leads to the spontaneous self-assembly of monomers into micelles.[1] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

The determination of the CMC is crucial for a multitude of applications. In the pharmaceutical industry, for instance, micelles are extensively investigated as drug delivery vehicles for poorly soluble drugs, enhancing their bioavailability and stability. An accurate understanding of the CMC of a surfactant like this compound is therefore essential for designing and optimizing such formulations.

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. This guide details three widely used methods for determining the CMC of this compound: conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: Conductometry is a straightforward and widely used method for determining the CMC of ionic surfactants like this compound. The principle lies in the change in the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant, as this compound exists as individual, mobile ions (potassium and myristate ions). Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions (potassium ions), reducing the total number of charge carriers per mole of surfactant. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[2]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Temperature Control: Maintain a constant temperature throughout the experiment using a thermostatically controlled water bath, as conductivity is temperature-dependent.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

-

Immerse the conductivity cell into each prepared solution and allow the reading to stabilize before recording the conductivity.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the this compound concentration (C).

-

Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

-

Perform a linear regression for each region to obtain two straight lines.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

-

Surface Tensiometry

Principle: Surface tensiometry is a direct and classical method for CMC determination. Surfactant molecules, being amphiphilic, preferentially adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with surfactant monomers. Beyond this point, further addition of the surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this abrupt change in the slope of the surface tension versus the logarithm of concentration plot occurs.[3]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in high-purity water, covering a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for surface tension measurements.

-

Temperature Control: Ensure a constant temperature is maintained for all measurements.

-

Measurement Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Thoroughly clean the ring or plate before each measurement to avoid contamination. This is typically done by flaming for a platinum ring or rinsing with a suitable solvent and high-purity water.

-

Measure the surface tension of each solution, allowing sufficient time for the reading to equilibrate, especially for concentrations near the CMC.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the point of intersection of the two lines fitted to these regions.

-

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe. A hydrophobic fluorescent molecule, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), is introduced into the surfactant solution.[4] In the aqueous environment below the CMC, the probe exhibits fluorescence characteristics typical of a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. By plotting the change in the fluorescence parameter against the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.[5]

Experimental Protocol:

-

Probe and Surfactant Solutions:

-

Prepare a stock solution of a suitable fluorescent probe (e.g., pyrene in acetone or DPH in THF) at a low concentration (e.g., 1 µM).[4]

-

Prepare a series of this compound solutions at various concentrations.

-

-

Sample Preparation:

-

Add a small, constant aliquot of the fluorescent probe stock solution to each of the surfactant solutions. The final concentration of the probe should be very low to avoid perturbing the micellization process.

-

Allow the solutions to equilibrate, often with gentle stirring, to ensure the probe is fully incorporated.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence of each sample.

-

For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the emission spectrum is often used as it is sensitive to the polarity of the probe's environment.

-

For DPH, the fluorescence intensity is measured at the emission maximum.[4]

-

-

Data Analysis:

-

Plot the chosen fluorescence parameter (e.g., I₁/I₃ ratio for pyrene or fluorescence intensity for DPH) as a function of the this compound concentration.

-

The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve, which can be found by taking the first or second derivative of the curve.

-

Quantitative Data for this compound CMC

The CMC of this compound is influenced by various factors, most notably temperature. The table below summarizes some reported CMC values for this compound under different experimental conditions. It is important to note that in some solutions, this compound can coexist as both micelles and acid-soap crystallites, which can influence the interpretation of CMC data.[6]

| Temperature (°C) | CMC (mM) | Method | Additives | Reference |

| 10 | ~10 | Conductometry | None | [7] |

| 25 | 10 | Not Specified | None | [6] |

| 25 | 13 | Conductometry | 12.5 mol% Myristic Acid | [6] |

| 40 | ~10 | Conductometry | None | [7] |

Visualizing the Process: Diagrams

To further elucidate the concepts and methodologies discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Principle of Micelle Formation.

Caption: Conductometry Experimental Workflow.

Caption: Surface Tensiometry Workflow.

Caption: Fluorescence Spectroscopy Workflow.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Potassium Myristate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used to study the thermal decomposition of potassium myristate. This compound, the potassium salt of myristic acid, is a common component in soaps, cosmetics, and as a precursor in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for product formulation, quality control, and safety assessment in laboratory and industrial settings.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the analysis of this compound, the most pertinent methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the thermal stability, decomposition temperatures, and the kinetics of decomposition of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and to determine the enthalpy of these processes.

-

Evolved Gas Analysis (EGA): EGA is used to identify and quantify the volatile products released from a sample during thermal decomposition. This is often achieved by coupling the outlet of a TGA instrument to a gas analyzer, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful EGA technique that separates the evolved gases before their identification by MS.

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate data. Below are the standard experimental protocols for the thermal analysis of this compound.

2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC instrument is often used to obtain complementary information from a single sample run.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights. Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, heat flow, and temperature continuously throughout the experiment.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

-

From the DSC curve, identify the temperatures of endothermic and exothermic events, such as melting and decomposition.

-

2.2. Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides detailed information about the chemical nature of the decomposition products.

Methodology:

-

Instrument Setup: Interface a pyrolyzer with a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Heat the sample to a predetermined pyrolysis temperature, typically in the range of the decomposition temperature observed in TGA (e.g., 400-500 °C).

-

The pyrolysis can be performed in a pulsed mode for rapid heating.

-

-

GC Separation:

-

The volatile pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium).

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.

-

Employ a temperature program for the GC oven to achieve good separation of the analytes. A typical program might start at 50 °C and ramp up to 300 °C.

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The MS is typically operated in electron ionization (EI) mode.

-

Identify the individual compounds by comparing their mass spectra with a spectral library (e.g., NIST).

-

Data Presentation

The quantitative data obtained from the thermal analysis of this compound and related compounds are summarized in the tables below. Due to the limited availability of specific data for this compound in the literature, representative data for alkali metal carboxylates are presented.

Table 1: TGA/DSC Data for a Representative Alkali Metal Carboxylate

| Parameter | Value | Unit |

| Melting Point (DSC Onset) | ~230 - 250 | °C |

| Decomposition Onset (TGA) | ~350 - 400 | °C |

| Major Mass Loss Step | 1 | |

| Mass Loss in Major Step | ~40 - 60 | % |

| Final Residue at 600 °C | ~20 - 30 | % |

Table 2: Potential Evolved Gas Products from the Pyrolysis of this compound

| Compound Class | Specific Compounds |

| Ketones | Myristone (27-pentacontanone) |

| Hydrocarbons | Alkanes, Alkenes |

| Carbon Oxides | Carbon dioxide, Carbon monoxide |

| Other | Water, Acrolein |

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermal decomposition analysis of this compound.

Caption: Experimental workflow for thermal analysis.

4.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of alkali metal carboxylates is a complex process. Based on studies of similar long-chain carboxylates, a plausible decomposition pathway for this compound is proposed below.

Caption: Proposed decomposition pathway of this compound.

The primary decomposition reaction is thought to involve the formation of a ketone (myristone) and potassium carbonate. At higher temperatures, the ketone and other intermediates can further decompose to produce a mixture of smaller hydrocarbons and carbon oxides.

Conclusion

The thermal decomposition analysis of this compound is essential for its safe and effective use in various applications. TGA, DSC, and EGA techniques provide a comprehensive understanding of its thermal stability, phase transitions, and decomposition products. The experimental protocols and theoretical pathways outlined in this guide serve as a valuable resource for researchers and professionals in the field. Further studies focusing specifically on the thermal analysis of pure this compound are encouraged to refine the quantitative data and validate the proposed decomposition mechanisms.

Spectroscopic Characterization of Potassium Myristate: An In-depth Technical Guide using FTIR and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium myristate, the potassium salt of the saturated fatty acid myristic acid. This document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound, which is relevant in various fields, including pharmaceuticals, cosmetics, and material science. This guide offers detailed experimental protocols, data interpretation, and visual representations of workflows and chemical principles.

Introduction to the Spectroscopic Analysis of this compound

This compound (C₁₄H₂₇KO₂) is an anionic surfactant with applications as an emulsifier and cleansing agent.[1][2] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, governs its physicochemical properties and functionality. Accurate characterization of this compound is crucial for quality control, formulation development, and stability studies. FTIR spectroscopy provides rapid identification of the carboxylate functional group and overall molecular structure, while GC-MS, after appropriate derivatization, offers detailed analysis of the fatty acid component for purity assessment and identification of related substances.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the carboxylate salt in place of the carboxylic acid.

Experimental Protocol for FTIR Analysis

Sample Preparation:

Two common methods for preparing solid samples like this compound for FTIR analysis are the Potassium Bromide (KBr) pellet method and the cast film method.

-

KBr Pellet Method:

-

Thoroughly dry both the this compound sample and spectroscopic grade KBr to remove any residual moisture, which can interfere with the IR spectrum.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.[3]

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

Cast Film Method:

-

Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol.[4][5]

-

Deposit a few drops of the solution onto an IR-transparent window (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the window.

-

Mount the window in the spectrometer for analysis.

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the KBr pellet (without the sample) or the clean IR window should be collected and subtracted from the sample spectrum.

Data Presentation: FTIR Spectral Data of this compound

The FTIR spectrum of this compound is characterized by the absence of the broad O-H stretching band of the carboxylic acid dimer (typically around 3000 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹). Instead, the spectrum is dominated by the characteristic stretches of the carboxylate anion (COO⁻).

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2957, 2940, 2920 | C-H (in CH₃ and CH₂) | Asymmetric Stretching |

| ~2850 | C-H (in CH₂) | Symmetric Stretching |

| ~1560 | COO⁻ | Asymmetric Stretching |

| ~1470 | CH₂ | Scissoring (Bending) |

| ~1420 | COO⁻ | Symmetric Stretching |

| ~720 | -(CH₂)n- | Rocking |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

The presence of a strong absorption band around 1560 cm⁻¹ (asymmetric stretching) and another one around 1420 cm⁻¹ (symmetric stretching) is a clear indication of the formation of the carboxylate salt.[1][6]

Visualization: FTIR Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Since this compound is a salt and thus non-volatile, a derivatization step is required to convert it into a volatile form, typically a fatty acid methyl ester (FAME).[7][8]

Experimental Protocol for GC-MS Analysis

Derivatization to Myristic Acid Methyl Ester (FAME):

A common and effective method for the derivatization of fatty acid salts is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[7][8]

-

Weigh approximately 10-20 mg of the this compound sample into a screw-capped glass tube with a PTFE liner.

-

Add 2 mL of 12-14% BF₃ in methanol to the tube.

-

Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes.[8]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1-2 mL of a non-polar extraction solvent (e.g., hexane or heptane).

-

Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper organic layer, containing the myristic acid methyl ester, to a clean vial.

-

The sample is now ready for GC-MS analysis. To ensure the removal of any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.[8]

Instrument Parameters:

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, typically operated in split mode (e.g., 10:1 or 20:1 split ratio).

-

Injector Temperature: 250°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent). A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes. (This program is a starting point and may require optimization).

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: Set appropriately to avoid detecting the solvent peak (e.g., 3-4 minutes).

-

Data Presentation: GC-MS Data of Myristic Acid Methyl Ester

The GC chromatogram should show a single major peak corresponding to myristic acid methyl ester. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern.

Expected Retention Time: The retention time for myristic acid methyl ester will depend on the specific GC column and temperature program used but will be consistent under identical conditions.

Mass Spectral Fragmentation Data:

| m/z | Ion | Assignment |

| 242 | [M]⁺ | Molecular Ion |

| 211 | [M-31]⁺ | Loss of a methoxy group (•OCH₃) |

| 199 | [M-43]⁺ | Loss of a propyl group (•C₃H₇) |

| 143 | [C₈H₁₅O₂]⁺ | Cleavage at the γ-carbon |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement product |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product (base peak) |

The base peak at m/z 74 is a characteristic fragment for fatty acid methyl esters and results from a McLafferty rearrangement.

Visualizations

Conclusion

The spectroscopic techniques of FTIR and GC-MS provide a robust framework for the comprehensive characterization of this compound. FTIR spectroscopy serves as a rapid and reliable method for confirming the identity of the material, primarily through the identification of the carboxylate functional group. For a more in-depth analysis of purity and the fatty acid profile, GC-MS, following a straightforward derivatization procedure, offers excellent separation and definitive identification based on retention time and mass spectral fragmentation patterns. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively apply these analytical techniques in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 13429-27-1 [chemicalbook.com]

- 3. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C14H27KO2 | CID 23686147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Molecular Behavior of Potassium Myristate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the surfactant properties of potassium myristate at a molecular level. By delving into its fundamental physicochemical characteristics, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness its potential in various applications, from advanced formulation design to innovative drug delivery systems.

Core Surfactant Properties of this compound

This compound (CH₃(CH₂)₁₂COOK), the potassium salt of myristic acid, is an anionic surfactant that exhibits a rich and complex behavior in aqueous solutions. Its amphiphilic nature, characterized by a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail, drives its self-assembly into micelles and its activity at interfaces.[1] Understanding the quantitative parameters that govern these phenomena is paramount for its application.

Quantitative Surfactant Data

The following tables summarize the key quantitative properties of this compound as a surfactant.

| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) | Reference |

| 10 | ~10 | [2] |

| 25 | 10 | [3][4] |

| 40 | ~10 | [2] |

Table 1: Critical Micelle Concentration of this compound at Various Temperatures.

| Electrolyte (KCl) Concentration (mM) | Critical Micelle Concentration (CMC) (mM) at 25°C | Reference |

| 0 | 13 | [4] |

| 100 | 5 | [3] |

Table 2: Effect of Electrolyte (KCl) on the Critical Micelle Concentration of this compound at 25°C.

| Property | Value | Reference |

| Surface Tension at CMC (at 25°C) | ≈ 30 mN/m | [3] |

| Molecular Weight | 266.46 g/mol | [5] |

Table 3: Additional Physicochemical Properties of this compound.

Note: The Krafft point of this compound is the minimum temperature at which micelles can form. Below this temperature, the surfactant's solubility is too low for the concentration to reach the CMC.[6] While a specific numerical value for the Krafft point of pure this compound was not definitively identified in the surveyed literature, it is understood to be below room temperature, as evidenced by the formation of micelles at 10°C.[2][7] The coexistence of micelles and acid-soap crystallites has been observed in this compound solutions.[3]

Experimental Protocols for Characterization

Accurate characterization of the surfactant properties of this compound is essential for its effective application. The following are detailed methodologies for determining its critical micelle concentration and surface tension.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is based on the change in the electrical conductivity of the surfactant solution as a function of its concentration.

Principle: Below the CMC, this compound exists primarily as individual ions (K⁺ and myristate⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water of a concentration significantly above the expected CMC (e.g., 50 mM).

-

Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.[8]

-

Titration:

-

Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.

-

Immerse the conductivity cell into the water and allow the temperature to equilibrate.

-

Record the initial conductivity.

-

Add small, precise aliquots of the this compound stock solution to the water.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

Continue the additions until the concentration is well above the CMC.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the this compound concentration.

-

Identify the two linear regions in the plot (below and above the CMC).

-

Perform a linear regression on the data points in each region.

-

The concentration at which the two regression lines intersect is the CMC.

-

Determination of Surface Tension and CMC by Wilhelmy Plate Tensiometry

This method directly measures the force exerted on a platinum plate at the air-liquid interface.

Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants, like this compound, reduce this surface tension. As the concentration of this compound increases, the surface tension of the solution decreases until the CMC is reached. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

Apparatus:

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

Thermostatted sample vessel

-

Micropipettes or automated dosing system

Procedure:

-

Instrument Setup:

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to remove organic contaminants.

-

Calibrate the tensiometer's balance.

-

-

Measurement:

-

Place a known concentration of this compound solution in the thermostatted vessel.

-

The Wilhelmy plate is brought into contact with the liquid surface. The force exerted on the plate due to surface tension is measured.[9][10]

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).[11]

-

-

CMC Determination:

-

Prepare a series of this compound solutions with varying concentrations.

-

Measure the surface tension of each solution as described above.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a sharp break. The concentration at this break point, where the surface tension begins to plateau, is the CMC.

-

Molecular Self-Assembly and Interfacial Behavior

The fundamental surfactant property of this compound arises from the process of micellization, a spontaneous self-assembly process driven by the hydrophobic effect.

At low concentrations, this compound molecules exist as monomers in the bulk solution and also adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption reduces the surface tension of the water. As the concentration increases and reaches the CMC, the bulk solution becomes saturated with monomers, and they begin to aggregate into spherical micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment.[12]

Relevance in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.

Role as a Permeation Enhancer

This compound can act as a chemical penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes, such as the stratum corneum in transdermal drug delivery.[13][14]

Mechanism of Action: The primary mechanism by which fatty acid salts like this compound enhance penetration is through the disruption of the highly ordered lipid bilayer of the stratum corneum. The surfactant molecules insert themselves into the lipid matrix, increasing its fluidity and creating transient pores or channels. This disruption of the barrier function allows for increased diffusion of the API through the skin.[15]

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H27KO2 | CID 23686147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Krafft temperature - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 12. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 13. jddtonline.info [jddtonline.info]

- 14. mdpi.com [mdpi.com]

- 15. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Purification of High-Purity Potassium Myristate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity potassium myristate (potassium tetradecanoate). Intended for use in research and development, this document outlines detailed experimental protocols, data analysis, and visualization of the chemical workflows.

Introduction

This compound (C₁₄H₂₇KO₂) is the potassium salt of myristic acid, a saturated C14 fatty acid. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a long hydrophobic alkyl tail, makes it a valuable anionic surfactant. In research and pharmaceutical development, high-purity this compound is utilized as an emulsifier, stabilizer in formulations, a component in model lipid bilayers for biophysical studies, and as a standard in analytical chemistry. The synthesis of a high-purity product is crucial to ensure reproducibility and accuracy in these applications.

Synthesis of this compound

Two primary methods are employed for the laboratory-scale synthesis of this compound: direct neutralization of myristic acid and saponification of a myristic acid ester, typically methyl myristate.

Method 1: Neutralization of Myristic Acid

This method involves the direct reaction of myristic acid with potassium hydroxide in a suitable solvent. It is a straightforward acid-base reaction that generally proceeds with a high yield.

Experimental Protocol:

-

Reagent Preparation:

-

Weigh 22.84 g (0.1 mol) of high-purity myristic acid (M.W. 228.37 g/mol ) into a 500 mL round-bottom flask.

-

Prepare a 1.0 M solution of potassium hydroxide (KOH) by dissolving 6.17 g of 90% pure KOH pellets (M.W. 56.11 g/mol ) in 100 mL of 95% ethanol. Ensure the KOH is fully dissolved. Caution: The dissolution of KOH is exothermic.

-

-

Reaction:

-

Add 150 mL of 95% ethanol to the flask containing the myristic acid and warm the mixture gently to 60°C with magnetic stirring until the myristic acid is completely dissolved.

-

Slowly add the 1.0 M ethanolic KOH solution dropwise to the myristic acid solution over 30 minutes while maintaining the temperature at 60°C.

-

After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2 hours to ensure the reaction goes to completion.

-

-

Isolation of Crude Product:

-

Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to precipitate the this compound.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 30 mL portions of cold diethyl ether to remove any unreacted myristic acid.

-

Dry the crude this compound in a vacuum oven at 50°C to a constant weight.

-

Method 2: Saponification of Methyl Myristate

Saponification is the hydrolysis of an ester with a base. In this case, methyl myristate is hydrolyzed with potassium hydroxide to yield this compound and methanol.

Experimental Protocol:

-

Reagent Preparation:

-

Place 24.24 g (0.1 mol) of methyl myristate (M.W. 242.40 g/mol ) into a 500 mL round-bottom flask equipped with a reflux condenser.

-

Prepare a solution of 7.0 g of potassium hydroxide (approx. 0.125 mol, 25% excess) in 100 mL of 95% ethanol.

-

-

Reaction:

-

Add the ethanolic KOH solution to the methyl myristate in the flask.

-

Heat the mixture to reflux with constant stirring and maintain reflux for 2 hours. The solution should become homogeneous.

-

-

Isolation of Crude Product:

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Reduce the solvent volume by half using a rotary evaporator.

-

Precipitate the this compound by adding 100 mL of cold saturated sodium chloride solution (salting out).

-

Collect the precipitate by vacuum filtration and wash with two 50 mL portions of ice-cold distilled water to remove excess salts and glycerol.

-

Dry the crude product in a vacuum oven at 60°C.

-

Purification of this compound

For research applications requiring high purity, the crude this compound should be purified by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The soap is soluble in hot ethanol-water mixtures and less soluble at lower temperatures. A 9:1 (v/v) ethanol:water mixture is a good starting point.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot (70-75°C) ethanol-water solvent system in an Erlenmeyer flask.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for at least one hour.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 95% ethanol, followed by a wash with cold diethyl ether.

-

Dry the high-purity this compound crystals under vacuum at 60°C to a constant weight.

-

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Neutralization Method | Saponification Method |

| Starting Material | Myristic Acid | Methyl Myristate |

| Primary Reagent | Potassium Hydroxide | Potassium Hydroxide |

| Typical Reaction Time | 2-3 hours | 2 hours |

| Typical Crude Yield | > 95% | > 90% |

| Purity Before Recrystallization | 95-98% | 90-95% |

| Purity After Recrystallization | > 99% | > 99% |

| Key Byproducts | Water | Methanol, Glycerol |

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Characterization of High-Purity this compound

| Analytical Technique | Parameter | Expected Result |

| Appearance | Visual Inspection | White, crystalline powder |

| Melting Point | Differential Scanning Calorimetry (DSC) | ~250-255 °C (decomposes) |

| FTIR Spectroscopy | Infrared Spectrum | Absence of broad -OH stretch from carboxylic acid (~3000 cm⁻¹). Presence of strong carboxylate (COO⁻) asymmetric and symmetric stretching bands around 1560 cm⁻¹ and 1415 cm⁻¹, respectively.[1] |

| Acid Value Titration | mg KOH / g sample | < 1.0 (indicating complete neutralization of myristic acid).[1] |

| HPLC-ELSD/CAD | Purity Assay | > 99.5% |

| GC-MS (after derivatization) | Fatty Acid Profile | Primarily myristic acid after derivatization to its methyl ester.[1] |

Experimental Protocols for Analysis

-

Acid Value Titration: Accurately weigh ~2 g of this compound and dissolve it in 50 mL of neutralized ethanol with gentle warming. Add a few drops of phenolphthalein indicator and titrate with a standardized 0.1 M HCl solution until the pink color disappears. The acid value is calculated based on the amount of HCl required.

-

FTIR Spectroscopy: Acquire the infrared spectrum of the dry this compound powder using a KBr pellet or an ATR accessory.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable as this compound lacks a strong UV chromophore.

-

-

GC-MS Analysis:

-

Derivatization: Convert the this compound to its more volatile methyl ester (FAME) by reacting with a suitable reagent like BF₃-methanol or by acidic esterification.

-

Column: A polar capillary column (e.g., DB-WAX or similar).

-

Temperature Program: A temperature ramp from ~100°C to 240°C.

-

Analysis: The resulting mass spectrum of the FAME can be compared to a library for confirmation.

-

Visualizations of Experimental Workflows

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis of high-purity this compound is readily achievable in a laboratory setting through either neutralization of myristic acid or saponification of its methyl ester, followed by a crucial recrystallization step. Careful execution of these protocols and subsequent analytical verification are essential to ensure the material is suitable for demanding research and development applications. This guide provides a comprehensive framework for the production and quality assessment of high-purity this compound.

References

Potassium Myristate as a Carbon Source for Fungal Growth Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of potassium myristate as a carbon source for fungal growth studies. It covers the underlying metabolic pathways, detailed experimental protocols for culturing fungi on this fatty acid salt, and quantitative data from relevant research. This guide is intended to be a valuable resource for researchers investigating fungal metabolism, developing novel antifungal agents, and exploring the cultivation of otherwise difficult-to-grow fungal species.

Introduction: The Role of Myristate in Fungal Metabolism

Myristic acid (14:0) is a saturated fatty acid that serves as a vital bio-molecule in various cellular processes. In fungi, it is not only a key component of cell membranes and a storage form of energy but also a substrate for protein N-myristoylation, a crucial lipid modification that affects protein localization and signal transduction.[1] For certain fungi, particularly obligate biotrophs like arbuscular mycorrhizal (AM) fungi which lack the genes for de novo fatty acid synthesis, external sources of fatty acids are essential for survival and growth.[2][3][4] this compound, the potassium salt of myristic acid, offers a water-soluble alternative to the free fatty acid, making it a convenient carbon source for in vitro fungal culture.

The study of how fungi metabolize fatty acids like myristate is critical. It provides insights into fundamental fungal biology, host-pathogen interactions, and reveals potential targets for novel antifungal drugs. This guide outlines the pathways involved in myristate catabolism and provides practical protocols for its use in the laboratory.

Fungal Metabolic Pathways for Myristate Utilization

When this compound is supplied as a carbon source, fungi employ a coordinated set of metabolic pathways to break it down for energy and biosynthetic precursors. The primary pathways involved are the β-oxidation pathway and the glyoxylate cycle, which are often localized within peroxisomes.[5][6][7]

2.1 Uptake and Activation: this compound is taken up by the fungal hyphae. Inside the cell, the myristate is activated to its coenzyme A (CoA) derivative, myristoyl-CoA, a process that requires ATP.

2.2 β-Oxidation Pathway: Myristoyl-CoA enters the β-oxidation spiral. In this cyclical process, the fatty acid chain is shortened by two carbons in each cycle, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For myristoyl-CoA (a C14 fatty acid), this process repeats until the entire chain is converted to acetyl-CoA.

2.3 Glyoxylate Cycle and Gluconeogenesis: The acetyl-CoA produced from β-oxidation can enter the tricarboxylic acid (TCA) cycle for ATP production. However, for the fungus to grow on myristate as the sole carbon source, it must be able to synthesize essential carbohydrates (e.g., for cell wall synthesis). This is accomplished via the glyoxylate cycle, an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle.[5][6] This cycle allows for the net conversion of two molecules of acetyl-CoA into succinate, which can then be converted to glucose via gluconeogenesis.

2.4 Connection to the TCA Cycle: The acetyl-CoA generated can also be shunted to the mitochondria to fuel the TCA cycle, generating a significant amount of ATP to power cellular activities.

Below is a diagram illustrating the central metabolic pathways for myristate utilization in fungi.

Experimental Protocols

This section provides detailed methodologies for conducting fungal growth studies using this compound as a carbon source. The protocols are compiled from various studies, with a primary focus on the successful asymbiotic cultivation of arbuscular mycorrhizal fungi, and adapted for general filamentous fungi.

3.1 Fungal Strains of Interest this compound has been shown to be an effective carbon source for several fungal species, including:

Additionally, many filamentous fungi, such as species of Aspergillus and Penicillium, are capable of utilizing fatty acids as a carbon source.[5][6]

3.2 Preparation of Growth Media

3.2.1 Minimal Medium for Filamentous Fungi (Adapted for Myristate)

This protocol describes the preparation of a minimal medium where this compound is the sole carbon source. The use of a surfactant like Tween 80 is recommended to improve the solubility and bioavailability of the fatty acid salt.

-

Basal Salt Solution (10X):

-

NaNO₃: 60 g

-

KH₂PO₄: 15 g

-

KCl: 5 g

-

MgSO₄·7H₂O: 5 g

-

Distilled H₂O: to 1 L

-

Sterilize by autoclaving.

-

-

Trace Element Solution (1000X):

-

ZnSO₄·7H₂O: 2.2 g

-

H₃BO₃: 1.1 g

-

MnCl₂·4H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.5 g

-

CoCl₂·6H₂O: 0.16 g

-

CuSO₄·5H₂O: 0.16 g

-

(NH₄)₆Mo₇O₂₄·4H₂O: 0.11 g

-

EDTA: 5 g

-

Distilled H₂O: to 100 mL

-

Sterilize by filtration.

-

-

This compound Stock Solution (100 mM):

-

Dissolve 2.66 g of this compound in 100 mL of distilled H₂O.

-

Warm gently if necessary to fully dissolve.

-

Sterilize by filtration.

-

-

Final Medium Preparation (per 1 L):

-

To ~800 mL of distilled H₂O, add 100 mL of 10X Basal Salt Solution and 1 mL of 1000X Trace Element Solution.

-

Add 1 mL of Tween 80 (for a final concentration of 0.1% v/v).

-

Adjust the volume to 990 mL with distilled H₂O.

-

For solid medium, add 15-20 g of agar.

-

Autoclave the medium.

-

Cool to approximately 50-60°C.

-

Aseptically add 10 mL of the 100 mM this compound Stock Solution to achieve a final concentration of 1 mM.

-

Mix well and pour into sterile petri dishes or use as a liquid medium.

-

3.2.2 Modified Strullu-Charpak (SC) Medium for AM Fungi

This medium was successfully used for the asymbiotic growth of Rhizophagus irregularis.[2]

-

Components (per 1 L):

-

Ca(NO₃)₂·4H₂O: 364 mg

-

KCl: 74 mg

-

KH₂PO₄: 13.6 mg

-

MgSO₄·7H₂O: 493 mg

-

Myo-inositol: 100 mg

-

Glycine: 2 mg

-

Nicotinic acid: 0.5 mg

-

Pyridoxine HCl: 0.5 mg

-

Thiamine HCl: 0.1 mg

-

Sucrose: 10 g (or omitted and replaced with this compound)

-

MES buffer: 585.7 mg

-

Adjust pH to 6.5.

-

For solid medium, add 3 g/L of Phytagel.

-

-

Procedure:

-

Prepare the medium as described above.

-

Autoclave and cool to 50-60°C.

-

Add filter-sterilized this compound to the desired final concentration (e.g., 1 mM).

-

3.3 Fungal Inoculation and Culture Conditions

-

Inoculation: For filamentous fungi, a small agar plug from a mature culture can be used to inoculate the center of a myristate-containing agar plate. For liquid cultures, a spore suspension or a small amount of mycelium can be added. For AM fungi, sterilized spores are used as the inoculum.

-

Incubation: Cultures are typically incubated at 25-30°C in the dark. The duration of incubation can vary from several days to several weeks, depending on the fungal species and its growth rate.

3.4 Assessment of Fungal Growth

-

Radial Growth: On solid media, the diameter of the fungal colony can be measured at regular intervals.

-

Biomass Measurement (Liquid Culture):

-

Harvest the fungal mycelium by filtration through a pre-weighed filter paper.

-

Wash the mycelium with distilled water to remove any remaining media components.

-

Dry the mycelium and filter paper in an oven at 60-80°C to a constant weight.

-

The final biomass is determined by subtracting the initial weight of the filter paper from the final dried weight.

-

The following diagram outlines a general experimental workflow for these studies.

Quantitative Data on Fungal Growth

The use of this compound as a carbon source has been shown to significantly enhance the biomass of certain fungi, particularly AM fungi which are otherwise difficult to culture axenically.

Table 1: Effect of this compound on Fungal Biomass

| Fungal Species | Medium | This compound Concentration | Incubation Time | Key Finding | Reference |

| Rhizophagus irregularis | Modified SC Medium | 1 mM | 8 weeks | ~2-fold increase in total dry weight compared to control. | [2][4] |

| Rhizophagus irregularis | Immobilized Cell Culture | 1 mM | 8 weeks | 3 to 4-fold increase in fungal growth compared to solid/liquid cultures. | [8] |

| Rhizophagus clarus | Modified SC Medium | 1 mM | 8 weeks | Promoted hyphal growth and secondary spore formation. | [2][4] |

| Gigaspora margarita | Modified SC Medium | 1 mM | 8 weeks | Promoted hyphal growth. | [2][4] |

Table 2: Inhibitory Effects of Myristic Acid on Fungal Growth

While myristate can be a carbon source, at certain concentrations, myristic acid can also exhibit antifungal properties, a relevant consideration for drug development professionals.

| Fungal Species | Medium | Myristic Acid Concentration | Parameter | Result | Reference |

| Penicillium glabrum | Potato Dextrose Agar | 1,000 ppm | Minimum Detection Time (MDT) | Increased from 3.5 days (control) to 11.5 days. | |

| Penicillium italicum | Potato Dextrose Agar | 1,000 ppm | Minimum Detection Time (MDT) | Increased from 3.9 days (control) to 11.2 days. | |

| Aspergillus niger | Potato Dextrose Agar | 1,000 ppm | Minimum Detection Time (MDT) | Increased from 2.9 days (control) to 6.1 days. |

Conclusion

This compound serves as a valuable and effective carbon source for the in vitro cultivation of various fungi, most notably for species that are difficult to grow under laboratory conditions, such as arbuscular mycorrhizal fungi. The metabolic pathways for its utilization are well-defined, proceeding through β-oxidation and the glyoxylate cycle. The experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct their own studies on fungal growth, metabolism, and for screening potential antifungal compounds that target fatty acid metabolism. The dual role of myristate as both a nutrient and a potential inhibitor at higher concentrations underscores its importance in the complex field of fungal biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Aspergillus spp. and Penicillium spp. by fatty acids and their monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. Production of lipid and fatty acids during growth of Aspergillus terreus on hydrocarbon substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Myristate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Potassium myristate, the potassium salt of the C14 saturated fatty acid myristic acid, is an anionic surfactant with significant applications in cosmetics, pharmaceuticals, and industrial formulations.[1][2][3] Its amphiphilic nature—a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail—governs its behavior in aqueous solutions, leading to the formation of micelles and a reduction in surface tension.[1][4] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and logical models of its behavior.

Core Physicochemical Properties

The functional properties of this compound as a surfactant are defined by several key parameters, including its critical micelle concentration (CMC), Krafft point, and its effect on surface tension.

The CMC is the concentration at which individual surfactant monomers begin to spontaneously assemble into larger aggregates known as micelles.[5] This transition is marked by abrupt changes in the physical properties of the solution, such as conductivity and surface tension.[5][6] The CMC is a crucial parameter as it dictates the minimum concentration required for the surfactant to exhibit its full efficacy in applications like emulsification and solubilization. The CMC of this compound is influenced by temperature; as temperature increases, the CMC generally increases as well.[7]

Table 1: Critical Micelle Concentration (CMC) of this compound

| Temperature (°C) | Method Used | CMC (mM) |

|---|---|---|

| 10 | Conductivity | ~6.5[8] |

| 25 | Conductivity / Surface Tension | ~10[8][9] |

| 40 | Conductivity | ~11[8] |

The Krafft point, or Krafft temperature, is the minimum temperature at which micelles can form.[10] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists predominantly as hydrated crystals.[10] Above the Krafft point, the solubility increases dramatically, allowing the concentration to exceed the CMC and form micelles.[10][11] For a surfactant to be effective in an aqueous system, the operating temperature must be above its Krafft point.[12] Potassium soaps are noted to be significantly more soluble at lower temperatures than their sodium counterparts.[13]

As a surface-active agent, this compound significantly lowers the surface tension of water.[1] When dissolved, the amphiphilic molecules orient themselves at the air-water interface, reducing the cohesive energy between water molecules. The surface tension decreases with increasing surfactant concentration until the CMC is reached. Beyond this point, the interface is saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant.[6]

The formation of micelles is a thermodynamically spontaneous process governed by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

-

Gibbs Free Energy (ΔG°mic): A negative ΔG°mic indicates that micellization occurs spontaneously. It is calculated from the CMC and is a measure of the overall stability of the micellar state relative to the monomeric state.

-

Enthalpy (ΔH°mic): This represents the heat change associated with micelle formation. For many ionic surfactants, this process is slightly endothermic, driven primarily by entropy.

-

Entropy (ΔS°mic): The primary driving force for micellization is a large, positive entropy change. This is attributed to the hydrophobic effect; the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in the overall entropy of the system.[14]

Table 2: Thermodynamic Parameters of Micellization for Potassium Carboxylates

| Parameter | General Trend with Increasing Temperature | Driving Force |

|---|---|---|

| ΔG°mic | Becomes more negative (more spontaneous) | - |

| ΔH°mic | Generally positive (endothermic) | - |

| ΔS°mic | Positive and the main contributor to spontaneity | Hydrophobic Effect |

Note: Specific values for this compound require detailed calorimetric or temperature-dependent CMC studies. The trends are based on the behavior of similar ionic surfactants.[15][16]

Experimental Protocols

Accurate characterization of this compound requires precise experimental methodologies.

a) Conductometric Method

-

Principle: This method is suitable for ionic surfactants like this compound. The specific conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions and they bind some of the counterions. The CMC is identified as the point of intersection of the two linear segments.[5][6][17]

-

Detailed Protocol:

-

Preparation: Prepare a concentrated stock solution of this compound in deionized water. Ensure the temperature of all solutions is controlled using a thermostat bath.

-

Calibration: Calibrate the conductivity meter using a standard potassium chloride solution.[18]

-

Titration: Place a known volume of deionized water in a beaker with a calibrated conductivity probe.

-

Measurement: Add small, precise aliquots of the stock surfactant solution to the water. After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate before recording the conductivity.[19]

-

Data Analysis: Plot the measured specific conductivity (κ) against the molar concentration (C) of this compound.

-

CMC Determination: Fit linear regressions to the two distinct regions of the plot. The concentration at which these two lines intersect is the CMC.[5][20]

-

Caption: Experimental workflow for determining the CMC of an ionic surfactant via conductometry.

b) Surface Tension Method (Du Noüy Ring)

-

Principle: The surface tension of the solution is measured for a series of concentrations. Surface tension decreases as surfactant is added until the CMC is reached, after which it remains constant. The CMC is the concentration at the inflection point of the surface tension vs. log(concentration) plot.[6]

-

Detailed Protocol:

-

Preparation: Prepare a range of this compound solutions of known concentrations.

-